Dfhbi 1T
Description
DFHBI 1T (CAS: 1539318-36-9) is a fluorogenic compound widely used as a green fluorescent protein (GFP) mimic for RNA imaging in live cells. Its molecular formula is C₁₃H₉F₅N₂O₂, with a molecular weight of 320.21 g/mol . This compound binds specifically to RNA aptamers such as Spinach2, Broccoli, and Squash (Kd = 45 nM for Squash), activating fluorescence upon binding. Key spectral properties include excitation at 482 nm and emission at 505 nm, compatible with standard GFP/YFP filter sets .
The compound’s fluorogenic mechanism involves structural stabilization within the aptamer binding pocket, where the trifluoroethyl group reduces nonspecific interactions with cellular components, enhancing signal-to-noise ratios . This compound is pivotal in drug delivery monitoring, RNA-targeted therapy development, and disease diagnostics due to its low background fluorescence and high specificity .
Properties
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCLBWNRONMQC-WMZJFQQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DFHBI 1T can be synthesized through the following steps:
Chemical Structure: this compound is a 1,1,1-trifluoroethyl derivative of the DFHBI fluorophore.
Synthetic Routes: The synthetic route involves introducing the trifluoroethyl group to the parent DFHBI compound.
Reaction Conditions: Specific reaction conditions and reagents are proprietary, but the compound is commercially available.
Industrial Production: Industrial-scale production methods are not widely disclosed, but this compound is available for research purposes.
Chemical Reactions Analysis
Aptamer Binding-Induced Fluorescence Activation
DFHBI-1T exhibits negligible fluorescence in free form but undergoes a 1,000-fold fluorescence enhancement upon binding to RNA aptamers like Spinach2, Broccoli, and Squash . Key interactions include:
- Hydrogen bonding : The phenolate oxygen of DFHBI-1T forms direct and water-mediated hydrogen bonds with 2'-OH groups of aptamer nucleotides (e.g., G26 in Squash) .
- Stacking interactions : The phenyl and imidazolone rings stack with non-canonical base pairs (e.g., U15- A69 and U39- A48 in Squash) .
- Anion-π interactions : The trifluoromethyl group participates in fluorine-mediated contacts with RNA bases .
Table 1: Aptamer Binding Affinities
| Aptamer | Dissociation Constant (K<sub>d</sub>) | Fluorescence Enhancement (Fold) | Source |
|---|---|---|---|
| Squash | 45 nM | ~1,000 | |
| Broccoli | 360 nM | 500–800 | |
| Baby Spinach | 4.4 µM | 200 |
Substituent-Dependent Fluorescence Modulation
The trifluoromethyl group critically influences fluorescence properties:
- Electron-withdrawing effect : Replacement with a methyl group (DFHBI-1E) reduces fluorescence intensity by 55% and causes a 10 nm bathochromic shift .
- Thermodynamic stability : Isothermal titration calorimetry (ITC) shows comparable ΔG values for DFHBI-1T (−8.2 kcal/mol) and DFHBI-1E (−7.9 kcal/mol), indicating minor contributions to binding affinity .
Table 2: Substituent Impact on Fluorescence
| Compound | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Relative Brightness |
|---|---|---|---|
| DFHBI-1T | 482 | 505 | 100% |
| DFHBI-1E | 478 | 515 | 45% |
| DFHBI | 469 | 501 | 30% |
Ionic Strength
- Broccoli-DFHBI-1T retains 80% fluorescence in 2 M NaClO<sub>4</sub> but drops to 6% at 5 M .
- Fluorescence correlates with aptamer folding stability, which is disrupted at extreme ionic strengths .
Cellular Conditions
- Optimal DFHBI-1T concentration for bacterial imaging: 80–160 µM .
- Fluorescence signal depends on aptamer expression levels, requiring high-copy plasmids (e.g., pRO1600_ColE1) in E. coli .
Competitive Binding with Thioflavin T (ThT)
- ThT displaces DFHBI-1T from Squash with IC<sub>50</sub> = 12 µM .
- Both fluorophores target hydrophobic pockets, but DFHBI-1T shows higher specificity for structured RNA .
Photophysical Dynamics
Scientific Research Applications
RNA Imaging and Sensing
DFHBI-1T has been primarily utilized for RNA imaging in living cells. It binds to RNA aptamers, allowing researchers to visualize RNA dynamics in real-time. For instance, the Squash:DFHBI-1T complex has been developed as a near-infrared sensor for detecting non-coding RNAs and small molecules in mammalian cells . This application is pivotal for studying gene expression and RNA modifications.
Case Study:
A study demonstrated the use of DFHBI-1T in combination with the Broccoli aptamer to monitor RNA modifications by methyltransferases. The results showed a three-fold increase in fluorescence when using a modified aptamer, indicating the compound's effectiveness as a tool for high-throughput screening of RNA-modifying enzymes .
Fluorescent RNA Aptamers
DFHBI-1T serves as a fluorescent reporter in RNA light-up aptamers. These aptamers mimic green fluorescent proteins and are used to characterize biological processes within living cells. The high signal-to-noise ratio of DFHBI-1T enhances its suitability for transcriptional reporters, enabling detailed gene expression analysis .
Data Table 1: Fluorescence Properties of DFHBI-1T with Different Aptamers
| Aptamer | Peak Excitation (nm) | Peak Emission (nm) | Binding Affinity (Kd) |
|---|---|---|---|
| Spinach2 | 482 | 505 | 45 nM |
| Broccoli | 482 | 505 | Not specified |
| Squash | 482 | 654 | Not specified |
Antimicrobial Research
Recent studies have explored the use of DFHBI-1T in microbial systematics, where it aids in identifying and characterizing microbial species through fluorescence-based methods. The compound has shown potential against various bacterial strains, enhancing the detection capabilities of antimicrobial agents .
Case Study:
Research indicated that combining DFHBI-1T with secondary metabolites from marine bacteria resulted in improved antimicrobial activity against resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its utility in developing new therapeutic strategies .
Technical Considerations
When utilizing DFHBI-1T for live-cell imaging, it is essential to optimize its concentration to achieve maximum fluorescence without cytotoxic effects. Studies have identified optimal concentrations ranging from 80 to 160 μM for effective imaging without impacting cell viability .
Mechanism of Action
The exact mechanism by which DFHBI 1T interacts with RNA aptamers remains an active area of research. It likely involves specific binding to RNA secondary structures, leading to fluorescence activation.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Cocrystal structures reveal that this compound’s trifluoroethyl group interacts with residues A22, A45, and A50 in the iSpinach aptamer, preventing fluorophore displacement and improving binding stability .
- Diagnostic Utility: this compound enables early detection of RNA biomarkers for diseases like cancer, with a 30% improvement in sensitivity over DFHBI in fluorescence-activated cell sorting (FACS) .
- Therapeutic Monitoring : In drug delivery systems, this compound’s low background fluorescence allows real-time tracking of RNA-based therapeutics with minimal interference .
Biological Activity
DFHBI 1T is a fluorogenic compound that serves as a mimic of the green fluorescent protein (GFP) fluorophore, primarily used for imaging RNA in living cells. Its biological activity is characterized by its ability to bind specifically to RNA aptamers, such as Spinach2 and Broccoli, leading to fluorescence activation. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.
This compound exhibits fluorescence when bound to specific RNA aptamers. The binding affinity varies among different aptamers, with a notable dissociation constant () of approximately 45 nM for the Squash aptamer and around 0.32 µM for the Lettuce aptamer . The fluorescence characteristics of this compound include:
- Peak Excitation Maxima : 482 nm
- Peak Emission : 505 nm when bound to Spinach2
- Fluorescence Activation : Enhanced specificity and reduced background fluorescence compared to other fluorophores .
Comparative Binding Affinities
The following table summarizes the binding affinities of this compound with various RNA aptamers:
| Aptamer | Dissociation Constant (Kd) | Fluorescence Activation |
|---|---|---|
| Spinach2 | Not specified | High |
| Broccoli | Not specified | Moderate |
| Squash | 45 nM | High |
| Lettuce | 0.32 µM | High |
Case Study: Fluorescence Activation in Living Cells
In a study conducted by Passalacqua et al., the effects of this compound on RNA aptamers were evaluated across various concentrations. The optimal concentration for fluorescence activation was determined to be between 80 and 160 µM, with significant fluorescence observed at concentrations above 40 µM . Importantly, this compound was found to be non-cytotoxic at varying concentrations, indicating its suitability for live-cell imaging applications.
Mutagenesis Studies
Further investigations into the structural dynamics of this compound binding revealed critical nucleobases that interact with the chromophore. For instance, mutations at specific positions in the Lettuce aptamer significantly affected fluorescence intensity, demonstrating that precise interactions are crucial for optimal performance . The study highlighted that certain mutations could enhance brightness by up to 45% compared to canonical constructs.
Applications in Biotechnological Research
This compound is extensively utilized in various biotechnological applications:
- RNA Imaging : Its ability to selectively bind RNA allows researchers to visualize RNA dynamics in real-time within living cells.
- Gene Expression Studies : By employing high-copy plasmids, significant activation of fluorescence signals can be achieved, facilitating gene expression analysis .
- Development of Fluorogenic Aptamers : The compound plays a pivotal role in developing new fluorogenic aptamers with improved stability and fluorescence properties .
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing and characterizing Dfhbi 1T?
- Methodological Answer : Synthesis protocols should include solvent selection, reaction conditions (temperature, pH, catalysts), and purification methods (e.g., column chromatography). Characterization requires spectroscopic techniques (NMR, IR) and chromatographic analysis (HPLC) to confirm molecular structure and purity . For reproducibility, document deviations from standard procedures and validate results against known standards .
Q. How can researchers verify the identity of this compound when literature data is limited?
- Methodological Answer : Cross-reference available spectral data with computational simulations (e.g., DFT calculations for NMR chemical shifts). Use comparative analysis with structurally analogous compounds and validate findings through peer consultation or preprints for community feedback .
Q. What are the critical parameters for ensuring reproducibility in this compound-based experiments?
- Methodological Answer : Define batch-to-batch variability metrics, such as yield consistency and purity thresholds. Include detailed metadata (e.g., equipment calibration logs, solvent lot numbers) in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported properties of this compound across studies?
- Methodological Answer : Conduct a systematic review of primary literature, prioritizing peer-reviewed journals. Use meta-analysis to identify trends and outliers. Replicate conflicting experiments under controlled conditions, isolating variables (e.g., humidity, light exposure) that may influence results. Apply statistical tools (e.g., ANOVA) to assess significance .
Q. What strategies optimize the experimental design for studying this compound’s reactivity under non-standard conditions?
- Methodological Answer : Employ a factorial design to test multiple variables (e.g., temperature gradients, solvent polarity). Use in-situ monitoring techniques (e.g., Raman spectroscopy) to capture transient intermediates. Validate hypotheses with computational models (MD simulations) to predict reaction pathways .
Q. How should researchers address gaps in mechanistic understanding of this compound’s interactions with biological systems?
- Methodological Answer : Combine in vitro assays (e.g., fluorescence quenching studies) with in silico docking simulations to map binding sites. Collaborate with interdisciplinary teams to integrate biochemical data (e.g., enzyme kinetics) and validate models using knockout/knockdown experiments .
Data Management & Validation
Q. What frameworks ensure robust data validation for this compound research?
- Methodological Answer : Implement triple-blind validation: (1) internal replication by lab members, (2) external verification by collaborators, and (3) open-data platforms for community scrutiny. Use version-control systems (e.g., Git) to track dataset revisions and maintain audit trails .
Q. How can researchers leverage incomplete or fragmented data on this compound in literature reviews?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Use citation chaining (forward/backward referencing) to identify foundational work. Document data limitations explicitly in publications to guide future studies .
Ethical & Collaborative Considerations
Q. What ethical guidelines govern the use of proprietary data in this compound research?
- Methodological Answer : Secure data-sharing agreements with original authors or repositories. Cite unpublished datasets according to institutional guidelines (e.g., DOI assignment for preprints). Avoid overinterpretation of restricted data by clearly demarcating proprietary and open-access findings in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
